
3-庚基-2-硫代-1,3-噻唑烷-4-酮
描述
3-Heptyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound with the linear formula C26H28N2O2S2 . It is part of the thiazolidin-4-one family of compounds, which are known for their anticancer activity . This compound is sold by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Synthesis Analysis
Thiazolidin-4-one derivatives, including 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one, have been synthesized using various strategies. These include multicomponent reactions, click reactions, nano-catalysis, and green chemistry . For example, Obydennov et al. synthesized 1,3-thiazolidin-4-one motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .Molecular Structure Analysis
The molecular structure of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one is characterized by a five-membered thiazolidine ring, which contains one nitrogen and one sulfur atom . The presence of sulfur enhances the pharmacological properties of these compounds .Chemical Reactions Analysis
Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They have been shown to inhibit various enzymes and cell lines, contributing to their role in anticancer activity .科学研究应用
Anticancer Activity
Thiazolidin-4-one derivatives have demonstrated significant anticancer potential. Researchers have explored their effects on various cancer cell lines, including glioma cells, leukemia, and solid tumors. These derivatives inhibit enzymes and cell growth, making them attractive candidates for further study . Their multi-target enzyme inhibition properties could lead to the development of effective anticancer agents.
Anti-Diabetic Properties
Thiazolidin-4-ones exhibit anti-diabetic effects by activating peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ agonists enhance insulin sensitivity and regulate glucose homeostasis. These compounds hold promise for managing type 2 diabetes .
Antimicrobial and Antiviral Activity
Thiazolidin-4-one derivatives have shown antimicrobial and antiviral effects. They inhibit bacterial growth and viral replication, making them potential candidates for combating infections .
Anti-Inflammatory Effects
Thiazolidin-4-ones possess anti-inflammatory properties. They modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticonvulsant Potential
Studies suggest that thiazolidin-4-ones may have anticonvulsant activity. They interact with neurotransmitter receptors, affecting neuronal excitability and reducing seizure activity .
Other Pharmacological Activities
Beyond the mentioned areas, thiazolidin-4-ones have been investigated for their antioxidant, analgesic, and neuroprotective effects. Researchers continue to explore their potential in diverse therapeutic contexts .
作用机制
Target of Action
The primary target of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one is the cell division cycle phosphatase (CDC25) enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
3-Heptyl-2-thioxo-1,3-thiazolidin-4-one interacts with its target, the CDC25 enzyme, by inhibiting its activity . This inhibition disrupts the normal cell cycle, leading to a halt in cell division . The compound’s interaction with its target results in significant changes in the cell, primarily affecting its ability to proliferate .
Biochemical Pathways
The inhibition of the CDC25 enzyme affects the cell cycle pathway . The cell cycle is a series of events that take place in a cell, leading to its division and duplication. By inhibiting the CDC25 enzyme, 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one disrupts this cycle, preventing the cell from dividing and proliferating .
Pharmacokinetics
Thiazolidin-4-one derivatives, in general, have been reported to have good pharmacokinetic properties . These properties include good absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to their bioavailability .
Result of Action
The result of 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one’s action is the inhibition of cell division and proliferation . This is due to its inhibitory effect on the CDC25 enzyme, which plays a crucial role in the cell cycle . The compound’s action leads to significant molecular and cellular effects, primarily affecting the cell’s ability to divide and proliferate .
未来方向
Thiazolidin-4-one derivatives, including 3-Heptyl-2-thioxo-1,3-thiazolidin-4-one, have demonstrated considerable potential as anticancer agents . Future research will likely focus on developing innovative anticancer agents, improving their activity, and exploring these heterocyclic compounds as possible anticancer agents .
属性
IUPAC Name |
3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS2/c1-2-3-4-5-6-7-11-9(12)8-14-10(11)13/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEZMHNHYRWSBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)CSC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







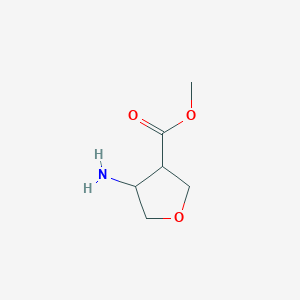
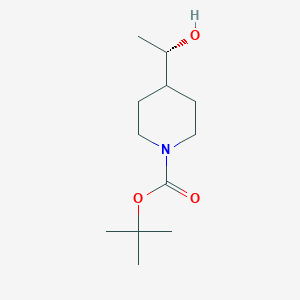
![Methyl (41R,12S,13AR)-13A-ethyl-12-hydroxy-2,3,41,5,6,12,13,13A-octahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B3133447.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)


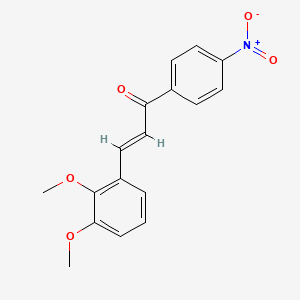
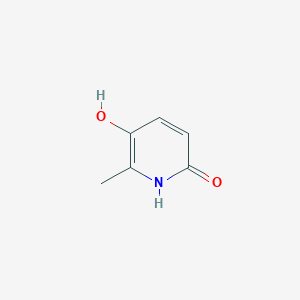
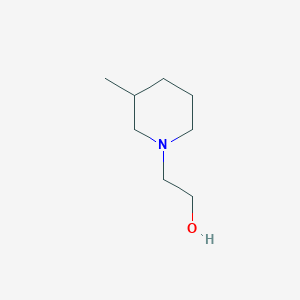
![3-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3133501.png)